molecular formula C16H15F3N2O5 B2466266 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1421498-67-0

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2466266
CAS No.: 1421498-67-0
M. Wt: 372.3
InChI Key: CNDOWGHAMLMDDA-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is an oxalamide-based compound designed for advanced chemical and pharmaceutical research. This molecule integrates significant structural motifs, including a furan heterocycle and a trifluoromethoxy phenyl group, which are frequently employed in medicinal chemistry to modulate biological activity and physicochemical properties . The oxalamide functional core is a privileged scaffold known for its ability to engage in strong hydrogen bonding, making it a valuable building block for the development of protease inhibitors and other targeted therapeutic agents. While specific biological data for this compound is not yet published, its structural similarity to other researched oxalamides suggests potential utility in exploratory studies focused on enzyme inhibition and receptor antagonism . Researchers can leverage this chemical probe to investigate new pathways in oncology and immunology, particularly given that related compounds with quinoline and morpholino groups have been patented for cancer therapeutic applications . The presence of the trifluoromethoxy group enhances metabolic stability and membrane permeability, which is critical for in vitro and in vivo efficacy studies. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O5/c17-16(18,19)26-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-25-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDOWGHAMLMDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:

    Formation of the furan-2-yl-3-hydroxypropyl intermediate: This can be achieved through the reaction of furan-2-carbaldehyde with a suitable hydroxypropylating agent under basic conditions.

    Introduction of the trifluoromethoxyphenyl group: This step involves the reaction of the intermediate with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Formation of the oxalamide linkage: The final step involves the reaction of the resulting intermediate with oxalyl chloride to form the oxalamide linkage under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines derived from the reduction of the oxalamide moiety.

    Substitution: Substituted trifluoromethoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Name Substituents Key Functional Groups Melting Point (°C) Reported Use/Activity Reference
Target Compound :
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
N1: 3-(furan-2-yl)-3-hydroxypropyl
N2: 4-(trifluoromethoxy)phenyl
Oxalamide, furan, -OCF₃ Not reported Inferred agrochemical/pharmaceutical potential
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide N1: 2-hydroxypropyl
N2: 3-(trifluoromethyl)phenyl
Oxalamide, -CF₃ Not reported Pharmaceutical intermediates
Cyprofuram
(N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)
Tetrahydrofuran, cyclopropane Carboxamide, tetrahydrofuran Not reported Fungicide
Furilazole
(3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine)
Furan, dichloroacetyl Oxazolidine, furan Not reported Herbicide safener
Compound 1c
(N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide)
N1: 4-chloro-3-CF₃-phenyl
N2: Pyridyl-oxy-phenyl
Oxalamide, -CF₃, pyridine 260–262 Anticancer (kinase inhibition)

Key Observations

The furan ring in the target compound is structurally analogous to those in cyprofuram and furilazole, which are critical for fungicidal and herbicidal activity, respectively .

Hydroxypropyl Chain :

  • The 3-hydroxypropyl group in the target compound differs from the 2-hydroxypropyl chain in the analogue from . This positional variation could influence hydrogen-bonding interactions and solubility.

The absence of a pyridyl or chlorophenyl group in the target compound may limit direct anticancer activity but could favor agrochemical applications, as seen with cyprofuram .

Physical and Spectroscopic Data

  • Melting Points : Compound 1c has a high melting point (260–262°C) due to its rigid aromatic substituents . The target compound’s melting point is unreported but expected to be lower due to the flexible hydroxypropyl chain.
  • Spectroscopy : The trifluoromethoxy group in the target compound would produce distinct ¹⁹F NMR signals near -61 ppm, similar to compound 1c .

Biological Activity

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17F3N2O4C_{16}H_{17}F_{3}N_{2}O_{4}, with a molecular weight of approximately 320.31 g/mol. The presence of furan and trifluoromethoxy groups contributes to its unique chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₇F₃N₂O₄
Molecular Weight320.31 g/mol
CAS Number1421516-83-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The furan ring can participate in π-π stacking interactions with nucleobases in DNA, potentially leading to DNA damage or inhibition of replication. Additionally, the oxalamide moiety may enhance binding affinity to specific proteins involved in cancer cell proliferation and survival pathways.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF712.5Apoptosis induction
A54915.0Cell cycle arrest
HT2910.0DNA intercalation

Antibacterial Activity

The compound has also been tested for antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The results indicate that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Antibacterial Efficacy

In a comparative study, the minimum inhibitory concentration (MIC) values for this compound were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The antifungal mechanisms may involve disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis.

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